11-(4-chlorophenyl)-8-phenyl-2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-ene-5,10,12-trione is a complex organic compound characterized by its unique molecular structure and potential applications in various scientific fields. This compound, with the CAS number 406200-74-6, belongs to a class of compounds known for their diverse biological activities and potential therapeutic uses.
This compound can be classified under the category of organosulfur compounds due to the presence of sulfur atoms in its structure. It is also categorized as a bicyclic or tricyclic compound due to its intricate ring system, which includes multiple nitrogen and sulfur atoms. The compound's molecular formula is C15H11ClN2OS2, and it has a molecular weight of approximately 334.85 g/mol .
The synthesis of 11-(4-chlorophenyl)-8-phenyl-2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-ene-5,10,12-trione typically involves multi-step reactions that may include cyclization and functional group transformations. While specific synthetic routes for this exact compound are not extensively documented in the literature, similar compounds often utilize methods such as:
The synthesis may require specific reagents such as chlorinated phenols and thioketones under controlled conditions to ensure high yield and purity. Reaction conditions including temperature, solvent choice, and reaction time play critical roles in the success of the synthesis.
The molecular structure of 11-(4-chlorophenyl)-8-phenyl-2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-ene-5,10,12-trione features:
The compound's structural representation can be described using various notations:
C1CC2=C(C1)SC3=C2C(=O)N(C(=S)N3)C4=CC=C(C=C4)ClInChI=1S/C15H11ClN2OS2/c16-8-4-6-9(7-5-8)18-14(19)12-10-2-1-3-11(10)21-13(12)17-15(18)20/h4-7H,1-3H2,(H,17,20)The chemical reactivity of 11-(4-chlorophenyl)-8-phenyl-2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-ene-5,10,12-trione can involve:
Common reagents used in these reactions include:
The mechanism of action for 11-(4-chlorophenyl)-8-phenyl-2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-ene-5,10,12-trione is not fully elucidated but may involve interactions with biological targets such as enzymes or receptors due to its structural complexity.
Research indicates that compounds with similar structures can exhibit:
The physical properties of this compound include:
Key chemical properties include:
Relevant data on boiling point or melting point is not extensively documented but would be critical for practical applications.
11-(4-chlorophenyl)-8-phenyl-2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-ene-5,10,12-trione has potential applications in:
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2